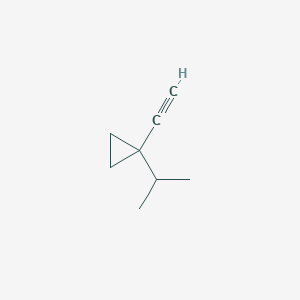

1-Ethynyl-1-(propan-2-yl)cyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

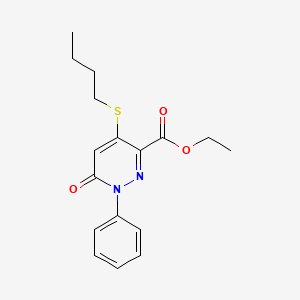

“1-Ethynyl-1-(propan-2-yl)cyclopropane” is a chemical compound with the molecular formula C8H8 . It has an average mass of 104.149 Da and a monoisotopic mass of 104.062599 Da .

Molecular Structure Analysis

The molecular structure of “1-Ethynyl-1-(propan-2-yl)cyclopropane” consists of a cyclopropane ring with ethynyl and isopropyl substituents . The InChI code for this compound is1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethynyl-1-(propan-2-yl)cyclopropane” are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo Pd-catalyzed cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis

“1-Ethynyl-1-(propan-2-yl)cyclopropane” has a density of 0.9±0.1 g/cm3, a boiling point of 119.5±10.0 °C at 760 mmHg, and a vapour pressure of 19.0±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 34.3±0.8 kJ/mol and a flash point of 12.2±13.1 °C .Aplicaciones Científicas De Investigación

Photochemical Transformations and Cyclopropanation

Research has explored the photochemical behavior of cyclopropa[l]phenanthrenes, which share structural motifs with 1-Ethynyl-1-(propan-2-yl)cyclopropane, demonstrating their potential in generating reactive intermediates for further chemical transformations (Hardikar, Warren, & Thamattoor, 2015). Additionally, studies on asymmetric cyclopropanation using Rh(II) catalysts highlight the strategic incorporation of cyclopropane units into complex molecules, showcasing the versatility of these structures in synthesis (Müller, Grass, Shahi, & Bernardinelli, 2004).

Regioselective Transformations

The regioselective transformations of alkynyl-dithianes to alkynylcyclopropanes and enynes, as demonstrated by Takeda et al., illustrate the potential of using alkynyl groups adjacent to cyclopropane rings for selective synthesis, relevant to compounds like 1-Ethynyl-1-(propan-2-yl)cyclopropane (Takeda, Kuroi, Ozaki, & Tsubouchi, 2004).

Structural and Synthetic Analyses

Further research into the synthesis and analysis of trichlorocyclopropane derivatives underscores the structural and synthetic significance of cyclopropane moieties in generating compounds with intricate molecular architectures (Nikonova, Levanova, Korchevin, Ushakov, Vashchenko, & Rozentsveig, 2018). This work aligns with the interest in 1-Ethynyl-1-(propan-2-yl)cyclopropane for its potential utility in synthesizing novel organic compounds.

Mechanistic Insights and Cycloaddition Reactions

Investigations into the mechanisms of cycloaddition reactions, especially involving cyclopropane and alkynyl units, provide insights into the reactivity and applications of such compounds in constructing complex molecular structures (Ikeuchi, Inuki, Oishi, & Ohno, 2019). These studies highlight the potential of ethynyl-substituted cyclopropanes in synthetic chemistry, particularly in the formation of fused cyclopropanes and acenaphthenes.

Propiedades

IUPAC Name |

1-ethynyl-1-propan-2-ylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZVEYABMOXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-1-(propan-2-yl)cyclopropane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814702.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2814703.png)

![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B2814704.png)

![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)

![2-Methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2814719.png)